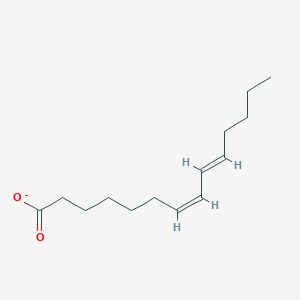
(7Z,9E)-Tetradeca-7,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,9E)-Tetradeca-7,9-dienoate is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two conjugated double bonds at the 7th and 9th positions in the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-Tetradeca-7,9-dienoate typically involves the use of alkyne and alkene intermediates. One common method is the catalytic hydrogenation of alkynes using palladium on carbon (Pd/C) as a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of solvent and catalyst, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,9E)-Tetradeca-7,9-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions in the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated or functionalized derivatives
Applications De Recherche Scientifique
(7Z,9E)-Tetradeca-7,9-dienoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (7Z,9E)-Tetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A sex pheromone component with similar double bond positions.
(7Z,9E)-Dodecadienyl Acetate: Another compound with conjugated double bonds used in pheromone research.
Uniqueness
(7Z,9E)-Tetradeca-7,9-dienoate is unique due to its specific carbon chain length and the position of its double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C14H23O2- |
|---|---|
Poids moléculaire |
223.33 g/mol |
Nom IUPAC |
(7Z,9E)-tetradeca-7,9-dienoate |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-8H,2-4,9-13H2,1H3,(H,15,16)/p-1/b6-5+,8-7- |
Clé InChI |
DNYVHZRTWKTNOM-MDAAKZFYSA-M |
SMILES isomérique |
CCCC/C=C/C=C\CCCCCC(=O)[O-] |
SMILES canonique |
CCCCC=CC=CCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


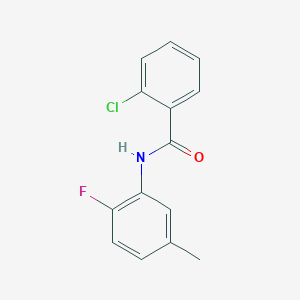
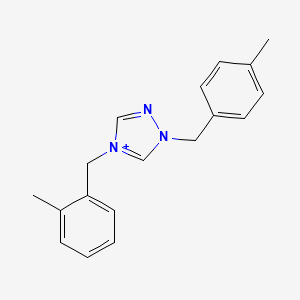
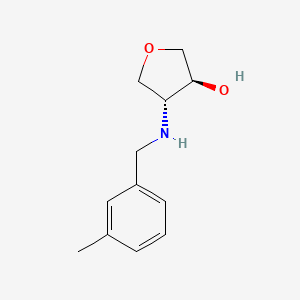
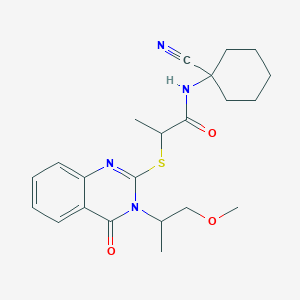
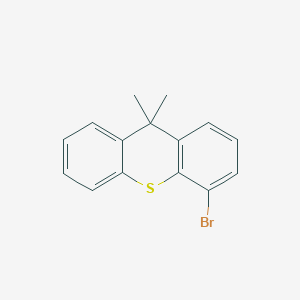
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
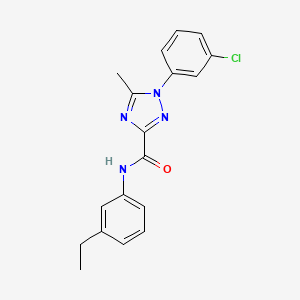
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
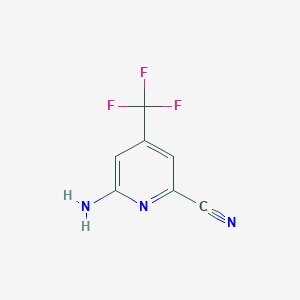
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
